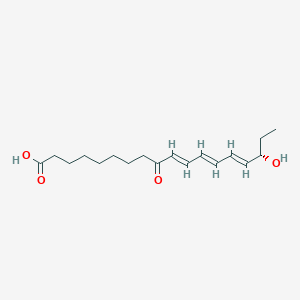
(10E,12E,14E,16S)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid
Overview
Description
“(10E,12E,14E,16S)-16-Hydroxy-9-oxo-10,12,14-octadecatrienoic acid” is a chemical compound with the molecular formula C18H28O4 . It has an average mass of 308.413 Da and a monoisotopic mass of 308.198761 Da .
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 505.2±40.0 °C and a predicted density of 1.041±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 4.77±0.10 .Scientific Research Applications
Antioxidant and Anti-Inflammatory Applications
- Conjugates of phenolic acids like p-Coumaric acid have shown significant biological activities, including antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and other effects, indicating a strong potential for compounds like (10E,12E,14E,16S)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid in these areas. However, the challenge remains in enhancing absorption while maintaining high biological activity (Pei et al., 2016).
- Caffeic acid, another phenolic compound, is known for its strong antioxidant properties, indicating potential antioxidant applications for similar compounds (Khan et al., 2016).
Cosmeceutical Applications
- Hydroxycinnamic acids and derivatives display a range of activities beneficial for skin health, including anti-aging, anti-inflammatory, and UV protective effects. However, challenges exist in formulating stable, bioavailable products (Taofiq et al., 2017).
Pharmacological Applications
- The review of chlorogenic acid, a phenolic compound, outlines its role in treating metabolic syndrome and its applications as a nutraceutical. It also discusses its role as a food additive, highlighting its antimicrobial and antioxidant properties. This suggests potential pharmacological and food industry applications for similar phenolic compounds (Santana-Gálvez et al., 2017).
Food Processing and Preservation
- Phenolic acids, including hydroxycinnamic acids, are crucial in food processing due to their antioxidant properties and effects on food quality. The stability of these acids during processing is a key consideration (Rashmi & Negi, 2020).
properties
IUPAC Name |
(10E,12E,14E,16S)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-2-16(19)12-8-6-7-10-14-17(20)13-9-4-3-5-11-15-18(21)22/h6-8,10,12,14,16,19H,2-5,9,11,13,15H2,1H3,(H,21,22)/b7-6+,12-8+,14-10+/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFMLBSZQZVKDC-JMJILCHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=CC=CC(=O)CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](/C=C/C=C/C=C/C(=O)CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(10E,12E,14E,16S)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5R,6S)-7,9-dibromo-N-[2-[3,5-dibromo-4-[3-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-2-oxopropoxy]phenyl]-2-hydroxyethyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1260166.png)
![3-[1-[Oxo-(1-phenylcyclopropyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260168.png)
![(6R,7S)-7-[[2-[2-(aminomethyl)phenyl]-1-oxoethyl]amino]-3-[[[1-(carboxymethyl)-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1260169.png)
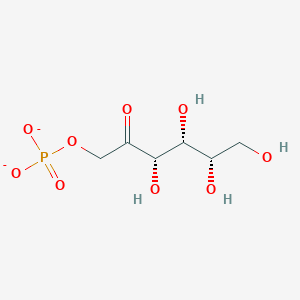
![(1R,5S,7S,9S,11R,13R)-7-Methoxy-9-methyl-3-oxo-5-propyl-4,15-dioxabicyclo[9.3.1]pentadec-13-yl (2Z)-5-(2-{(1Z)-3-[(methoxycarbonyl)amino]prop-1-enyl}-1,3-oxazol-4-yl)pent-2-enoate](/img/structure/B1260171.png)
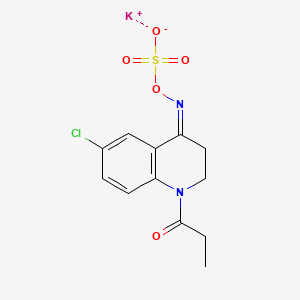
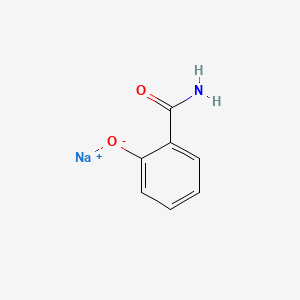
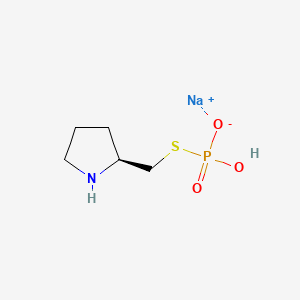
![(3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260180.png)
![4-[(4,5-Diphenyl-2-oxazolyl)thio]-1-(4-nitrophenyl)butane-1,3-diol](/img/structure/B1260181.png)
![[(4R,5R)-5-(2-azidophenyl)-4-[(2-azidophenyl)methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone](/img/structure/B1260182.png)
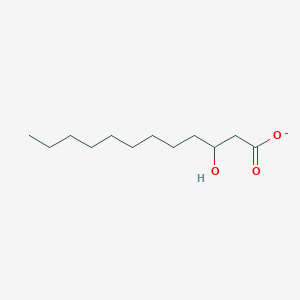
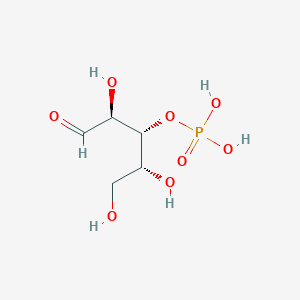
![(2S,3S)-2-(dimethylamino)-N-[(2S)-1-[(3S,7S,13S,16E)-19-methoxy-8,14-dioxo-2-oxa-6,9,15-triazatetracyclo[16.3.1.03,7.09,13]docosa-1(22),16,18,20-tetraen-6-yl]-4-methyl-1-oxopentan-2-yl]-3-methylpentanamide](/img/structure/B1260187.png)